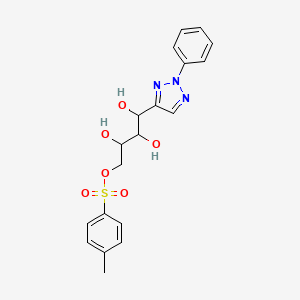

2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate

Description

2,3,4-Trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate is a structurally complex molecule featuring a triazole core substituted with a phenyl group, a hydroxyl-rich butyl chain, and a 4-methylbenzenesulfonate (tosylate) ester. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is known for its role in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

[2,3,4-trihydroxy-4-(2-phenyltriazol-4-yl)butyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-13-7-9-15(10-8-13)29(26,27)28-12-17(23)19(25)18(24)16-11-20-22(21-16)14-5-3-2-4-6-14/h2-11,17-19,23-25H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXCEDUFWVSHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C2=NN(N=C2)C3=CC=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407126 | |

| Record name | 2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99099-78-2 | |

| Record name | 2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological evaluations, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The presence of multiple hydroxyl groups enhances its solubility and potential interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

Antioxidant Activity

Research indicates that derivatives of triazole compounds often exhibit significant antioxidant properties. The hydroxyl groups in the compound are believed to contribute to this activity by scavenging free radicals and reducing oxidative stress.

Anticancer Potential

In silico studies have suggested that compounds containing the triazole ring may exhibit anticancer properties. A combinatorial library of bioregulators based on similar structures has shown promise in exhibiting antineoplastic activity, indicating that this compound could be explored further for cancer treatment applications .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. For instance, related triazole derivatives have been reported as potent inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism. Such inhibition can be beneficial in conditions like gout and hyperuricemia .

Pharmacological Evaluation

A study conducted on a series of triazole derivatives revealed that specific modifications in the structure could enhance their inhibitory effects on enzymes such as XO. The findings indicated that certain derivatives showed IC50 values in the submicromolar range, suggesting strong bioactivity .

In Silico Analysis

Utilizing computational methods, researchers have predicted the interactions of similar compounds with biological targets. The binding affinity of these compounds to various receptors was assessed using molecular docking studies, revealing potential pathways through which the compound could exert its biological effects .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anticancer | Promising results in in silico screenings | |

| Enzyme Inhibition | Potent XO inhibition observed |

Structure-Activity Relationship (SAR)

Scientific Research Applications

Medicinal Chemistry

The incorporation of the triazole ring into pharmaceutical compounds has been extensively studied due to its bioactive properties. Triazoles are known to exhibit antifungal, antibacterial, and anticancer activities. Research suggests that derivatives of triazoles can act as enzyme inhibitors or receptor modulators, making them valuable in drug design .

Case Study: Antifungal Activity

A study demonstrated that triazole derivatives possess significant antifungal properties against various strains of fungi. The triazole ring's ability to inhibit the enzyme lanosterol 14α-demethylase is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes .

Agricultural Chemistry

Compounds containing triazole structures are utilized as fungicides in agriculture. The effectiveness of these compounds in controlling plant pathogens has led to their incorporation into crop protection products. The sulfonate group enhances water solubility and bioavailability in soil applications .

Case Study: Crop Protection

Research has shown that triazole-based fungicides can significantly reduce the incidence of diseases like powdery mildew in crops. The application of these compounds has been linked to improved yield and quality of produce .

Material Science

The sulfonate group in the compound contributes to its potential use in polymer chemistry. Sulfonated compounds are known for their ability to improve the mechanical properties and thermal stability of polymers.

Case Study: Polymer Enhancement

Studies indicate that incorporating sulfonated triazole derivatives into polymer matrices can enhance their conductivity and thermal stability. This is particularly useful in developing advanced materials for electronic applications .

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antifungal Agents | Effective against fungal infections |

| Agricultural Chemistry | Fungicides | Disease control in crops |

| Material Science | Polymer Enhancement | Improved mechanical properties |

Comparison with Similar Compounds

Physicochemical and Crystallographic Considerations

While crystallographic data for the target compound are absent, triazole derivatives in exhibit intermolecular interactions (e.g., C–H⋯O, O–H⋯O) that stabilize their structures . Computational tools like SHELXL and WinGX, widely used for small-molecule refinement, would be essential for elucidating its 3D structure .

Q & A

Basic: What synthetic strategies are recommended for constructing the triazole core in this compound?

Methodological Answer:

The triazole ring can be synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne precursor. Alternatively, describes a method using substituted benzaldehyde and aminotriazole derivatives under reflux with glacial acetic acid in ethanol. Key considerations include:

- Catalyst optimization : Acetic acid acts as a proton donor to accelerate imine formation prior to cyclization .

- Solvent selection : Absolute ethanol ensures solubility of polar intermediates while minimizing side reactions.

- Reaction monitoring : TLC or HPLC should track triazole formation, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Advanced: How can conflicting NMR data for hydroxyl group stereochemistry be resolved?

Methodological Answer:

Conflicting NOESY/ROESY correlations or coupling constants may arise due to dynamic equilibria. To resolve this:

- Variable-temperature NMR : Probe conformational flexibility by analyzing splitting patterns at 25°C vs. −40°C.

- X-ray crystallography : Single-crystal analysis (e.g., using synchrotron radiation) provides definitive stereochemical assignments .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with experimental NMR shifts .

Basic: What analytical techniques are optimal for purity assessment and structural confirmation?

Methodological Answer:

- HPLC-DAD/ELSD : Use a C18 column (3.5 μm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile (70:30 to 20:80 gradient) to assess purity (>98%) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via ESI+ (e.g., [M+Na]⁺ ion).

- FTIR : Identify sulfonate ester peaks at 1170–1120 cm⁻¹ (asymmetric S=O stretch) and hydroxyl bands at 3400–3200 cm⁻¹ .

Advanced: How to design an environmental fate study for this compound in wastewater systems?

Methodological Answer:

Adopt a tiered approach:

Lab-scale simulation : Spike the compound into influent wastewater (100 μg/L) and monitor degradation using SPE-HPLC-MS/MS (HLB cartridges, 60 mg sorbent; ).

Metabolite identification : Use QTOF-MS with collision-induced dissociation (CID) to detect hydroxylated or sulfonate-cleaved byproducts.

Microcosm studies : Evaluate microbial degradation in anaerobic sludge (30°C, pH 7) with GC-MS headspace analysis for volatile metabolites .

Basic: What solubility-enhancing strategies are viable for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute into PBS (pH 7.4) containing 0.1% Tween-80.

- pH adjustment : Deprotonate hydroxyl groups (pKa ~9–11) using 10 mM sodium bicarbonate (pH 8.5).

- Cyclodextrin complexation : Test β-cyclodextrin (10 mM) to enhance aqueous solubility via host-guest interactions.

Advanced: How to address low yields during triazole-sulfonate coupling reactions?

Methodological Answer:

Low yields (<40%) may stem from steric hindrance or competing hydrolysis:

- Protecting groups : Temporarily protect hydroxyls with acetyl or benzyl groups during coupling .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 4 hours) at 100°C to suppress side reactions.

- Catalyst screening : Test Cu(I)-TBTA for click chemistry or Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling of pre-functionalized intermediates.

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

- HepG2 cells : Assess hepatotoxicity via MTT assay (48-hour exposure, IC₅₀ calculation).

- Ames test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains (±S9 metabolic activation).

- hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac risk potential.

Advanced: How to optimize SPE protocols for metabolite extraction from biological matrices?

Methodological Answer:

- Sorbent selection : Compare Oasis HLB (for broad-polarity analytes) vs. MAX cartridges (anionic metabolites) .

- Elution optimization : Use 2-propanol:methanol (1:1) with 1% NH₄OH to recover hydroxylated metabolites.

- Matrix effects : Spike deuterated internal standards (e.g., BP-3-d5) to correct for ion suppression in LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.